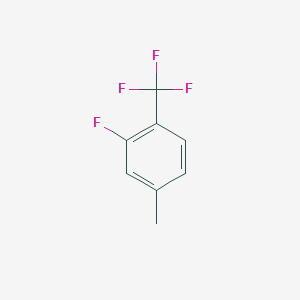

2-Fluoro-4-methyl-1-(trifluoromethyl)benzene

Description

The compound 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene is a fluorinated aromatic molecule that is of interest due to its potential applications in various chemical syntheses and material sciences. The presence of both fluoro and trifluoromethyl groups on the benzene ring can significantly alter the chemical and physical properties of the molecule, making it a valuable target for research and development in the field of fluorine chemistry.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds, such as 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene, can be achieved through various methods. One approach involves the electrochemical fluorination of trifluoromethyl-substituted benzenes, which affords perfluorocyclohexane derivatives with the trifluoromethyl group in good yields . Another method includes the synthesis of a fluorine-containing aromatic diamine, which is then used to create soluble fluoro-polyimides with excellent thermal stability and low moisture absorption . These methods highlight the versatility and efficiency of synthesizing fluorinated aromatic compounds for advanced material applications.

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives can be determined using techniques such as X-ray crystallography. For instance, the crystal structure of a closely related compound, 2-trifluoromethyl-1-[(2'-1H-tetrazle-5-yl-biphenyl-4-yl) methyl]-benzimidazole, was determined, revealing intermolecular hydrogen bonds between the benzimidazole and tetrazole groups . This structural information is crucial for understanding the reactivity and interaction of fluorinated aromatic compounds.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions, including electrophilic aromatic substitution. For example, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate has been shown to be an effective reagent for the quantitative fluorination of aromatic substrates . Additionally, the presence of fluorine atoms can influence the cyclization reactions of certain compounds, as seen in the synthesis of ring-fluorinated hetero- and carbocycles from 1,1-difluoro-1-alkenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-methyl-1-(trifluoromethyl)benzene are influenced by the fluorine atoms attached to the aromatic ring. Fluorine atoms can affect the photophysical processes of fluoro(trifluoromethyl)benzenes, as demonstrated by the study of their fluorescence spectra and quenching of singlet state emission in the gas phase . The electrochemical properties are also of interest, with the fluorination of toluene and its derivatives showing the influence of applied potentials on the profile of fluorination products . These properties are essential for the development of new materials and chemical processes involving fluorinated aromatic compounds.

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .

- Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions. For instance, Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. FDA-Approved Drugs

- Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years .

- Method : The synthesis of these drugs involves various chemical reactions, including the incorporation of the CF3 group into potential drug molecules .

- Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

3. Synthesis of Trifluoromethyl Alkyl Ethers

- Application : The procedure for the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers .

- Method : This procedure is applicable provided that the alcohol is primary rather than benzylic, secondary or tertiary .

- Results : The reaction fails in case of benzylic, secondary or tertiary alcohols .

4. Synthesis of Trifluoromethylpyridines

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are synthesized for use in various industries .

- Method : The synthesis of TFMP derivatives involves various chemical reactions. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

5. Synthesis of 1,3,5-tris(trifluoromethyl)benzene

- Application : 1,3,5-tris(trifluoromethyl)benzene is used as a starting material in the synthesis of 2,4,6-tris (trifluoromethyl)benzoic acid .

- Method : This involves reacting with n-butyllithium and carbon dioxide .

- Results : This method is used in the synthesis of several crop-protection products .

6. Bioisostere in Drug Design

- Application : The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

- Method : This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

- Results : This method has found numerous applications in medicines, electronics, agrochemicals, and catalysis .

7. Synthesis of Trifluoromethylpyridines

- Application : Trifluoromethylpyridines (TFMP) and its derivatives are synthesized for use in various industries .

- Method : The synthesis of TFMP derivatives involves various chemical reactions. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

8. Synthesis of 1,3,5-tris(trifluoromethyl)benzene

- Application : 1,3,5-tris(trifluoromethyl)benzene is used as a starting material in the synthesis of 2,4,6-tris (trifluoromethyl)benzoic acid .

- Method : This involves reacting with n-butyllithium and carbon dioxide .

- Results : This method is used in the synthesis of several crop-protection products .

9. Bioisostere in Drug Design

- Application : The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

- Method : This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

- Results : This method has found numerous applications in medicines, electronics, agrochemicals, and catalysis .

properties

IUPAC Name |

2-fluoro-4-methyl-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWHXSLLCSBGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382603 | |

| Record name | 2-fluoro-4-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-methyl-1-(trifluoromethyl)benzene | |

CAS RN |

158364-83-1 | |

| Record name | 2-fluoro-4-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 158364-83-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)